molecular formula C24H28N2O2 B10855400 Kdm2B-IN-4

Kdm2B-IN-4

Cat. No.: B10855400
M. Wt: 376.5 g/mol
InChI Key: BJDGGDWQTYWFQS-KSFYIVLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KDM2B-IN-4 is a chemical compound known for its role as an inhibitor of the histone demethylase KDM2B. Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA into structural units called nucleosomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KDM2B-IN-4 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

  • Formation of the core naphthalene structure.
  • Introduction of the acetonitrile group.
  • Addition of the piperidinyl and cyclobutyl groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Chemical Reactions Analysis

Types of Reactions: KDM2B-IN-4 can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

KDM2B-IN-4 has been extensively studied for its applications in various fields:

    Chemistry: Used as a tool to study the role of histone demethylases in epigenetic regulation.

    Biology: Investigated for its effects on cell differentiation and proliferation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit KDM2B, which is often overexpressed in cancer cells.

    Industry: Potential applications in the development of new drugs and therapeutic strategies .

Mechanism of Action

KDM2B-IN-4 exerts its effects by inhibiting the activity of the histone demethylase KDM2B. This inhibition prevents the removal of methyl groups from histones, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include lysine residues on histone proteins, specifically histone H3 at lysine 36 (H3K36) and lysine 4 (H3K4). The pathways involved in its mechanism of action include the regulation of gene transcription and chromatin remodeling .

Comparison with Similar Compounds

    KDM2A-IN-1: Another inhibitor of the KDM2 family, specifically targeting KDM2A.

    LSD1-IN-1: Inhibitor of the lysine-specific demethylase 1 (LSD1), which also plays a role in histone demethylation.

    GSK-J4: Inhibitor of the histone demethylase JMJD3.

Uniqueness of KDM2B-IN-4: this compound is unique in its specificity for KDM2B, making it a valuable tool for studying the specific functions of this enzyme. Its ability to selectively inhibit KDM2B without affecting other histone demethylases allows for more precise investigations into the role of KDM2B in various biological processes and diseases .

Biological Activity

Kdm2B-IN-4 is a compound that has garnered attention for its potential role in modulating the activity of KDM2B, an important histone demethylase implicated in various biological processes, including cancer progression and metabolic regulation. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Overview of KDM2B

KDM2B (lysine-specific demethylase 2B) is a member of the Jumonji domain-containing family of proteins that demethylate lysine residues on histones. It plays a critical role in gene regulation by modifying chromatin structure and influencing transcriptional activity. KDM2B has been identified as an oncogene in several cancers, including triple-negative breast cancer (TNBC) and colorectal cancer (CRC), where it regulates key metabolic pathways and stemness characteristics in tumor cells .

Regulation of Transcriptional Networks

KDM2B functions primarily as a transcriptional activator rather than a repressor. It interacts with transcription factors such as MYC and ATF4 to enhance chromatin accessibility and promote the expression of genes involved in metabolic pathways . This regulation is particularly significant in TNBC, where KDM2B's activity correlates with poor prognosis due to its role in metabolic adaptation to oxidative stress .

Involvement in Inflammatory Responses

Research has shown that KDM2B modulates inflammatory pathways, particularly through its interaction with the TLR4/NF-κB axis. Overexpression of KDM2B has been linked to reduced levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), thereby mitigating myocardial ischemia-reperfusion injury . This suggests that KDM2B has protective roles in inflammatory contexts.

Study on Triple-Negative Breast Cancer

In a study examining the role of KDM2B in TNBC, researchers found that knockdown of KDM2B led to decreased levels of glutathione (GSH), sensitizing cells to reactive oxygen species (ROS) inducers. This highlights KDM2B's role in regulating cellular redox state and suggests potential therapeutic vulnerabilities in TNBC .

Myocardial Ischemia-Reperfusion Injury

A rat model demonstrated that overexpression of KDM2B significantly improved outcomes following myocardial ischemia-reperfusion injury by downregulating inflammatory markers. This indicates that targeting KDM2B could be a viable strategy for protecting cardiac tissue from ischemic damage .

Colorectal Cancer Stemness Regulation

In CRC, high expression levels of KDM2B were associated with advanced tumor stages. Downregulation of KDM2B resulted in reduced cell proliferation and migration, implicating it as a key regulator of cancer stemness markers such as CD44 and CD133. The interaction between KDM2B and EZH2 was also highlighted as a potential prognostic marker for CRC patients .

Data Tables

Study Model Findings Implications
TNBC StudyMDA-MB-231 CellsKnockdown reduced GSH; increased ROS sensitivityPotential therapeutic target for oxidative stress response
Myocardial InjuryRat ModelOverexpression reduced inflammatory cytokinesSuggests protective role against cardiac injury
CRC StudyCRC Cell LinesDownregulation decreased proliferation; reduced stemness markersIndicates potential for targeted therapy

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[6-[(3S,4S)-1-cyclobutyl-4-methylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile

InChI

InChI=1S/C24H28N2O2/c1-16-11-13-26(19-4-3-5-19)15-22(16)24(27)18-6-8-20-17(14-18)7-9-23(28-2)21(20)10-12-25/h6-9,14,16,19,22H,3-5,10-11,13,15H2,1-2H3/t16-,22+/m0/s1

InChI Key

BJDGGDWQTYWFQS-KSFYIVLOSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4

Canonical SMILES

CC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4

Origin of Product

United States

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